[1-(4-Bromo-3-fluorophenyl)ethyl](ethyl)amine
Description
1-(4-Bromo-3-fluorophenyl)ethylamine (CAS: 1601766-88-4) is a halogenated arylalkylamine with the molecular formula C₁₀H₁₃BrFN. It features a 4-bromo-3-fluorophenyl group attached to an ethylamine backbone. The compound is primarily utilized in pharmaceutical and materials science research, particularly in the synthesis of bioactive molecules or polymer precursors . Its structural uniqueness arises from the combination of bromine (electron-withdrawing) and fluorine (electron-withdrawing yet lipophilic) substituents on the aromatic ring, which influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-13-7(2)8-4-5-9(11)10(12)6-8/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJGVQNZZQDIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenyl)ethylamine typically involves the reaction of 4-bromo-3-fluoroacetophenone with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows: \ \text{4-Bromo-3-fluoroacetophenone} + \text{Ethylamine} \rightarrow \text{[1-(4-Bromo-3-fluorophenyl)ethylamine} ]
Industrial Production Methods: In an industrial setting, the production of 1-(4-Bromo-3-fluorophenyl)ethylamine may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-fluorophenyl)ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield an azide derivative.
Scientific Research Applications
Chemistry: In organic synthesis, 1-(4-Bromo-3-fluorophenyl)ethylamine serves as a building block for the synthesis of more complex molecules. It is used in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Industry: In the material science industry, 1-(4-Bromo-3-fluorophenyl)ethylamine is used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)ethylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Structural Variations
The table below highlights key structural differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Substituents on Phenyl Ring | Amine Group Variation | CAS Number | Reference |
|---|---|---|---|---|---|
| 1-(4-Bromo-3-fluorophenyl)ethylamine | C₁₀H₁₃BrFN | 4-Br, 3-F | Ethyl | 1601766-88-4 | |
| (4-Bromo-3-fluorophenyl)methylamine | C₁₁H₁₅BrFN | 4-Br, 3-F | Butan-2-yl | 1247432-21-8 | |
| 1-(2-Bromo-5-methylphenyl)ethylamine | C₁₁H₁₆BrN | 2-Br, 5-Me | Ethyl | 1079742-51-0 | |
| 1-(3-Bromophenyl)ethylamine | C₁₂H₁₆BrN | 3-Br | 2-Methylprop-2-en-1-yl | 1281963-86-7 | |
| 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine | C₁₂H₁₆BrFN₂ | 4-Br, 3-F | Piperazine | 1516730-11-2 |
Key Observations :
- Halogen Positioning : The target compound’s 4-bromo-3-fluoro substitution contrasts with analogs like 1-(2-Bromo-5-methylphenyl)ethylamine, where bromine is at the 2-position and a methyl group is present . This affects electronic properties and steric hindrance.
- Amine Group Diversity: The butan-2-yl group in introduces greater hydrophobicity compared to the ethyl group in the target compound.
Physicochemical Properties
- Molecular Weight : The target compound (257.14 g/mol) is lighter than piperazine derivatives (287.18 g/mol) due to the absence of a nitrogen-rich ring .
- Solubility : Fluorine enhances lipophilicity, but the ethylamine group may improve water solubility compared to bulkier analogs like butan-2-yl derivatives .
- Reactivity : Bromine at the para position (target compound) facilitates nucleophilic aromatic substitution, whereas meta -bromine (e.g., ) may favor electrophilic reactions.
Biological Activity
1-(4-Bromo-3-fluorophenyl)ethylamine is an organic compound characterized by the presence of a bromine and fluorine substituted phenyl ring connected to an ethylamine moiety. This unique structure contributes to its potential biological activities, making it a candidate for various pharmacological applications.
Chemical Structure
The compound's molecular formula is C₉H₁₃BrF, and it features a structure that enhances its lipophilicity and metabolic stability, often critical for drug design. The presence of halogen atoms typically influences the compound's reactivity and interaction with biological targets.
The biological activity of 1-(4-Bromo-3-fluorophenyl)ethylamine is likely mediated through interactions with specific enzymes or receptors in biological systems. These interactions can modulate the activity of various biological pathways, which may include:
- Receptor Binding : The compound may act as an agonist or antagonist at certain neurotransmitter receptors.
- Enzyme Inhibition : It could inhibit or activate enzymes involved in metabolic pathways, influencing physiological responses.
Biological Activities
Research indicates that compounds similar to 1-(4-Bromo-3-fluorophenyl)ethylamine exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies suggest potential efficacy against bacterial strains.
- Anticancer Properties : Preliminary investigations indicate the possibility of inhibiting tumor cell proliferation.
Table 1: Comparison of Biological Activities
| Compound Name | Notable Activity |
|---|---|
| 1-(4-Bromo-3-fluorophenyl)ethylamine | Potential antimicrobial and anticancer |
| 4-Bromoaniline | Antimicrobial properties |
| 3-Fluoroaniline | Antidepressant effects |
| Ethyl 4-Bromobenzoate | Used in organic synthesis |
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Anticancer Studies : A study investigated a series of compounds with structural similarities to 1-(4-Bromo-3-fluorophenyl)ethylamine, demonstrating significant cytotoxicity against various cancer cell lines. The results indicated that modifications to the phenyl ring could enhance potency (source needed).
- Neurotransmitter Modulation : Research on related compounds has shown their ability to modulate neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). The findings suggest that variations in substituent groups can lead to improved binding affinities and selectivity (source needed).
- Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities of structurally similar amines revealed that certain substitutions could lead to increased inhibitory effects on key metabolic enzymes, suggesting a potential pathway for therapeutic intervention (source needed).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
